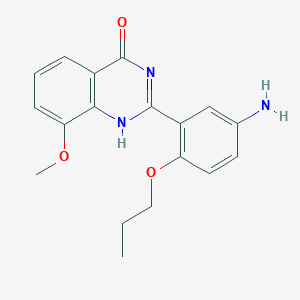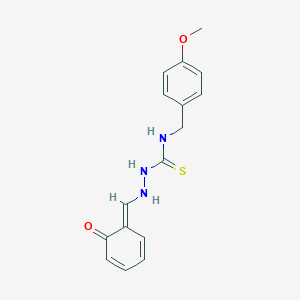
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide, also known as HMMH, is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound is a derivative of thiosemicarbazide and has been found to possess several interesting properties that make it an attractive candidate for further investigation.
作用機序
The mechanism of action of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the disruption of normal cellular function and ultimately result in cell death.
生化学的および生理学的効果
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide has been found to possess several interesting biochemical and physiological effects. In vitro studies have shown that 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have also shown that 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide can reduce the growth of tumors in mice and improve cognitive function in rats.
実験室実験の利点と制限
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high purity, and is stable under normal laboratory conditions. However, one limitation of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide. One area of interest is the development of new derivatives of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide with improved properties such as increased potency and selectivity. Another area of interest is the investigation of the potential of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide and its effects on various cellular processes.
合成法
The synthesis of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide can be achieved through the reaction of thiosemicarbazide with 2-hydroxybenzaldehyde and 4-methoxybenzyl chloride. The reaction is typically carried out in the presence of a suitable catalyst and under carefully controlled conditions to ensure the desired product is obtained in high yield and purity.
科学的研究の応用
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of research such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide has been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
特性
CAS番号 |
186453-51-0 |
|---|---|
製品名 |
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide |
分子式 |
C16H17N3O2S |
分子量 |
315.4 g/mol |
IUPAC名 |
1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(4-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C16H17N3O2S/c1-21-14-8-6-12(7-9-14)10-17-16(22)19-18-11-13-4-2-3-5-15(13)20/h2-9,11,20H,10H2,1H3,(H2,17,19,22)/b18-11+ |
InChIキー |
ABWCQYBMHZRYSM-ACCUITESSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O |
SMILES |
COC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O |
正規SMILES |
COC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O |
同義語 |
Hydrazinecarbothioamide, 2-((2-hydroxyphenyl)methylene)-N-((4-methoxyp henyl)methyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




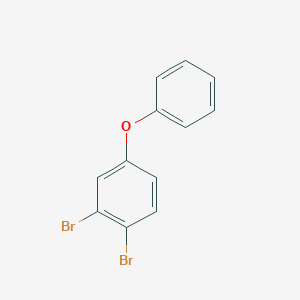


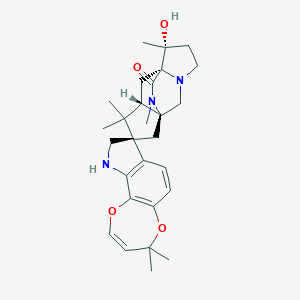
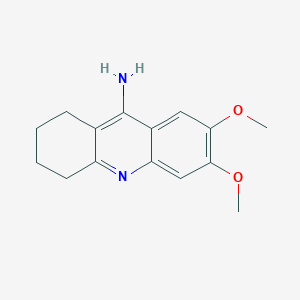
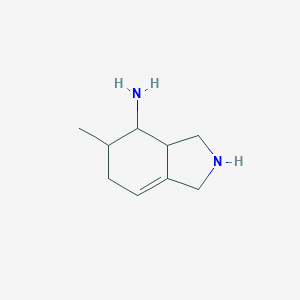
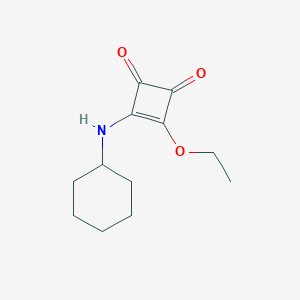


![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)

![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)
